
2,2,4-Trimethyl-1,3-pentanediol dipelargonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1,3-pentanediol dipelargonate (TMPD) is a chemical compound that is widely used in various industries, including cosmetics, food, and pharmaceuticals. It is a colorless and odorless liquid that is soluble in water and has a low toxicity level. TMPD is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is not fully understood, but it is believed to act as a surfactant, emulsifier, and dispersant by reducing the surface tension of liquids and facilitating the dispersion of particles in a liquid medium. 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is also believed to act as a plasticizer by increasing the flexibility and durability of polymers.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate are not well studied, but it is believed to have low toxicity and to be safe for use in various industries. However, further research is needed to fully understand the potential health effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate in lab experiments include its low toxicity, high solubility, and ability to act as a surfactant, emulsifier, and dispersant. However, the limitations of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate include its high cost, complex synthesis process, and limited availability.
Orientations Futures
For 2,2,4-Trimethyl-1,3-pentanediol dipelargonate research include studying its potential use as a drug delivery agent, investigating its potential health effects, and developing new synthesis methods that are more cost-effective and environmentally friendly. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate may have potential applications in the production of biodegradable polymers, as well as in the development of new coatings, adhesives, and inks.
Méthodes De Synthèse
2,2,4-Trimethyl-1,3-pentanediol dipelargonate is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde. The first step involves the reaction of pentaerythritol with isobutyraldehyde to form 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate. The second step involves the reaction of the mono-isobutyrate with n-butyraldehyde to form 2,2,4-Trimethyl-1,3-pentanediol dipelargonate. The synthesis of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is a complex process that requires careful control of the reaction conditions and the use of specialized equipment.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1,3-pentanediol dipelargonate has numerous scientific research applications, including its use as a surfactant, emulsifier, and dispersant in various industries. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is used as a lubricant in the production of metalworking fluids, and as a solvent in the production of coatings, adhesives, and inks.
Propriétés
Numéro CAS |
15721-83-2 |
|---|---|
Nom du produit |
2,2,4-Trimethyl-1,3-pentanediol dipelargonate |
Formule moléculaire |
C26H50O4 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
Clé InChI |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Autres numéros CAS |
15721-83-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



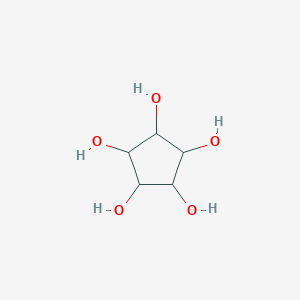


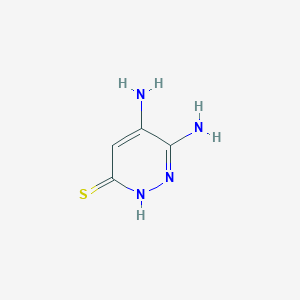
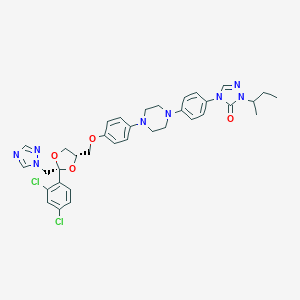
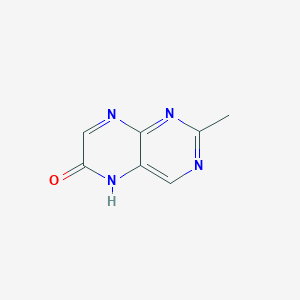

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)


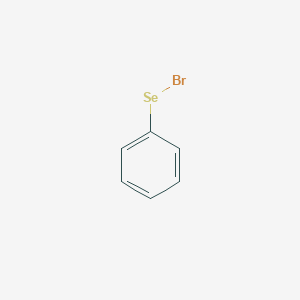

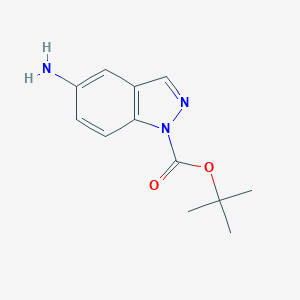
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)